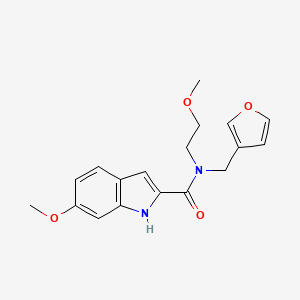![molecular formula C10H17Cl2N3O3 B2826344 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride CAS No. 1461704-87-9](/img/structure/B2826344.png)
5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride
カタログ番号 B2826344
CAS番号:
1461704-87-9
分子量: 298.16
InChIキー: YKZKQQVHGHOJDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . It has a molecular weight of 298.17 . The IUPAC name for this compound is 5-((4-methylpiperazin-1-yl)methyl)isoxazole-3-carboxylic acid dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H . This indicates that the molecule contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 298.17 . Further details about its physical and chemical properties were not found in the sources retrieved.科学的研究の応用
Synthesis and Antimicrobial Activities
- Tuberculostatic Activity : Compounds containing phenylpiperazine, similar to the core structure of the mentioned chemical, have shown tuberculostatic activity. Minimum inhibiting concentrations were found within 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).
- Antimicrobial Properties : Novel 1,2,4-Triazole derivatives, with structural similarities, have demonstrated antimicrobial activities, offering potential for new antimicrobial agents (Bektaş et al., 2007).
Neuropharmacology and Central Nervous System (CNS) Studies
- Atypical Antipsychotic Activity : A study on 5-(4-methylpiperazin-1-yl)-8-chloro-pyridol{2,3b}{1,5}benzoxazepine (JL13) showed atypical antipsychotic profile, with effects on extracellular dopamine in the prefrontal cortex of rats (Invernizzi et al., 2000).
- Cerebral Protective Agents : Novel 4-arylazole derivatives with amino groups, structurally similar, showed significant anti-anoxic activity and potential in cerebral protection (Ohkubo et al., 1995).
Design and Synthesis of Novel Compounds
- Synthesis of Novel 2-Amino-5-Hydroxyindole Derivatives : These derivatives, structurally related, showed potential in treating inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr et al., 2006).
Pharmacological Characterization
- Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist : Compound S32212, with a related structure, was characterized for its antidepressant properties and effects on neurochemistry and electrophysiology (Dekeyne et al., 2012).
Miscellaneous Applications
- Anti-inflammatory Activities : Some derivatives showed significant anti-inflammatory activity, indicating potential use in anti-inflammatory drugs (Koksal et al., 2013).
- Bronchodilator Properties : The synthesis of 1,3-Bis(4-methyloxazol-5-yl)xanthine, derived from a similar compound, was studied for potential use as a bronchodilator (Ray & Ghosh, 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZKQQVHGHOJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Bromo-2-fluoro-N-propylbenzenesulfonamide
1795717-10-0

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)
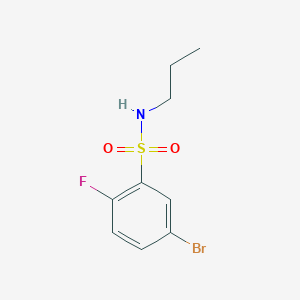
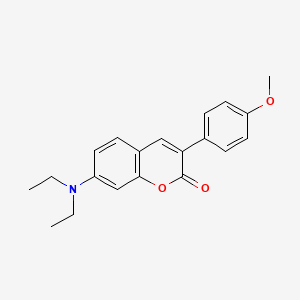
![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)
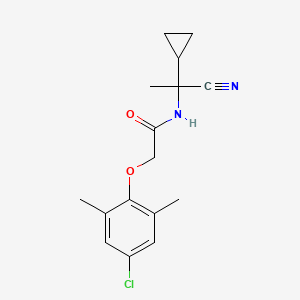
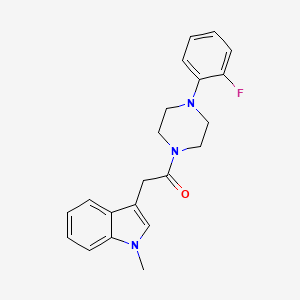
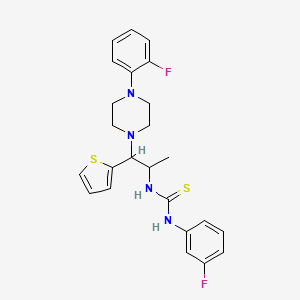



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2826277.png)
![N-[(5-Fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2826278.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)
